molecular formula C13H18BrNO B8308021 3-(4-Bromo-phenoxy)-1-ethyl-piperidine

3-(4-Bromo-phenoxy)-1-ethyl-piperidine

Cat. No.: B8308021
M. Wt: 284.19 g/mol
InChI Key: APIVPGYCUDSPNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-phenoxy)-1-ethyl-piperidine is a piperidine derivative featuring a bromophenoxy substituent at the 3-position of the six-membered piperidine ring and an ethyl group at the 1-position. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. This compound is of interest in drug discovery, particularly for central nervous system (CNS) targets, though specific applications require further study .

Properties

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

IUPAC Name

3-(4-bromophenoxy)-1-ethylpiperidine

InChI

InChI=1S/C13H18BrNO/c1-2-15-9-3-4-13(10-15)16-12-7-5-11(14)6-8-12/h5-8,13H,2-4,9-10H2,1H3

InChI Key

APIVPGYCUDSPNR-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 4-(4-Bromo-phenyl)-1-ethyl-piperidine

  • Structural Difference: The bromophenoxy group is at the 4-position of the piperidine ring instead of the 3-position.
  • Impact : Positional isomerism can alter molecular conformation and electronic distribution. For instance, the 4-substituted isomer may exhibit different dipole moments and solubility profiles compared to the 3-substituted analog.
  • Synthesis : Both isomers likely share similar synthetic routes (e.g., nucleophilic substitution), but regioselectivity during alkylation or protection steps may vary.
  • Data: No direct pharmacological data provided, but structural analogs suggest positional changes affect metabolic stability and target engagement .

Extended Substituents: 1-(2-(4-Bromo-3-chloro-2-methylphenoxy)ethyl)piperidine

  • Structural Difference: Features a 4-bromo-3-chloro-2-methylphenoxy group attached via an ethyl linker to the piperidine nitrogen.
  • Steric Effects: The ethyl linker adds flexibility, which may modulate binding kinetics to rigid enzyme active sites.
  • Synthesis : Requires multi-step functionalization, including halogenation and alkylation, increasing synthetic complexity compared to the target compound .

Ring Size Variation: (S)-3-(4-Bromo-phenoxy)-pyrrolidine Hydrochloride

  • Structural Difference : Pyrrolidine (5-membered ring) replaces piperidine, and a stereocenter is introduced at the 3-position.
  • Stereochemistry: The (S)-enantiomer may exhibit distinct biological activity compared to racemic mixtures. Solubility: The hydrochloride salt improves solubility in polar solvents, aiding formulation .

Bulky Substituents: 3-(4-Bromo-2-isopropylphenoxy)piperidine Hydrochloride

  • Structural Difference: A 2-isopropyl group is added to the phenoxy ring.
  • Impact :
    • Steric Hindrance : The isopropyl group creates steric bulk, which may hinder binding to flat binding pockets but improve selectivity for larger cavities.
    • Electronic Effects : The electron-donating isopropyl group could counterbalance the electron-withdrawing bromine, altering reactivity in nucleophilic reactions.

Halogen Variation: Piperidine Derivatives with Chloro/Methoxy Groups

  • Examples: Piperidine, 4-[[4-chloro-2-(1-methylethyl)phenoxy]methyl]- (CAS 1220032-86-9) Piperidine, 3-(4-chloro-3,5-dimethylphenoxy)- (CAS 1185302-79-7)
  • Methoxy Groups: Introduce electron-donating properties, which may decrease stability in oxidative environments compared to brominated analogs .

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